MF266-1

EP1 Antagonist Binding Affinity Radioligand Binding

Researchers needing selective EP1 antagonism without TP cross-reactivity face limited tools. MF266-1 provides a 60-fold selectivity window (Ki EP1=3.8 nM), enabling clean dissection of Gq-coupled EP1 signaling in recombinant cell lines. • Validated in vitro tool: Low nanomolar potency in HEK293/CHO-EP1 calcium flux assays • Defined negative control: Inactive in rat AIA model, contrasting with EP4 antagonists • SAR benchmark: High lipophilicity (LogP 5.4) and thiophene-pyridine core for medicinal chemistry optimization

Molecular Formula C24H17ClF3NO3S
Molecular Weight 491.9 g/mol
Cat. No. B1676550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF266-1
SynonymsMF266-1;  MF-266-1;  MF 266-1.
Molecular FormulaC24H17ClF3NO3S
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O
InChIInChI=1S/C24H17ClF3NO3S/c25-18-6-7-21(32-14-15-4-2-1-3-5-15)20(11-18)19-8-9-33-22(19)16-10-17(13-29-12-16)23(30,31)24(26,27)28/h1-13,30-31H,14H2
InChIKeyJCCQFQOPADDTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MF266-1 Research Tool Procurement Guide


1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol, commonly designated MF266-1 (CAS 848188-18-1), is a synthetic small molecule that functions as a selective antagonist of the E prostanoid receptor subtype 1 (EP1) [1]. It is recognized as a valuable research tool for investigating the role of the EP1 receptor in inflammation and pain pathways [2]. Its molecular formula is C24H17ClF3NO3S with a molecular weight of 491.9 g/mol . It is typically supplied as a solid with a purity of ≥95% .

EP1 receptor pathway inhibition studies in recombinant and native systems
Selective antagonist tool compound for prostanoid receptor research
Supports nanomolar-range dose-response investigation in cell-based assays
Reported binding affinity positions compound for receptor occupancy studies
Defined selectivity context for EP1 over TP receptor in signaling dissection
May reduce confounding TP-mediated effects in inflammation and pain pathway research

MF266-1 Generic Substitution Risks


Direct substitution of MF266-1 with another EP1 antagonist is not scientifically sound due to significant variations in key pharmacological parameters such as potency, receptor subtype selectivity, and in vivo model-specific activity. For instance, the widely cited EP1 antagonist ONO-8711 exhibits a Ki of 0.6 nM, making it 6.3-fold more potent in binding assays, while the non-selective antagonist AH 6809 has a Ki of 1217 nM [1][2]. Furthermore, MF266-1 demonstrates a distinct selectivity profile, with a reported 60-fold preference for the EP1 receptor over the thromboxane A2 receptor (TP), a characteristic that is not shared by all EP1 antagonists [3]. Most critically, in vivo efficacy data is compound-specific; MF266-1 has been shown to be inactive in the rat adjuvant-induced arthritis (AIA) model, a finding that directly impacts experimental design and expected outcomes [4]. Therefore, selecting MF266-1 is a choice for a specific pharmacological profile with defined, and sometimes unique, limitations and advantages.

ONO-8711 Higher binding potency profile may not transfer; assay concentration ranges may differ substantially and require re-optimization
AH 6809 Low-potency and non-selective antagonist profile differs significantly; EP1-specific pathway interpretation may be confounded by off-target activity
EP4 antagonists (e.g. MF498) Model-specific activity profile may not transfer; reported inactivity of MF266-1 in AIA model contrasts with EP4 antagonist response in the same study context

MF266-1 Differentiation Profile


EP1 Receptor Binding Affinity

MF266-1 exhibits a binding affinity (Ki) of 3.8 nM for the human EP1 receptor [1]. This positions it as a high-affinity ligand with a potency intermediate between the ultra-high affinity ONO-8711 (Ki = 0.6 nM) and the low-affinity antagonist AH 6809 (Ki = 1217 nM) [2][3]. This defined potency allows for dose-response studies in a nanomolar concentration range.

EP1 Receptor Binding Affinity
Cross-study comparable
Ki = 3.8 nM (human EP1)
Supports nanomolar working concentration range for in vitro receptor occupancy studies
Potency intermediate between ONO-8711 (0.6 nM) and AH 6809 (1217 nM); competitive radioligand binding assay context
EP1 Antagonist Binding Affinity Radioligand Binding Potency

EP1 Selectivity Over TP Receptor

MF266-1 demonstrates a 60-fold selectivity for the EP1 receptor over the thromboxane A2 receptor (TP) [1]. In direct comparison, the EP1 antagonist GW848687 exhibits a 30-fold selectivity for EP1 over TP, as reported in the same study [1]. This indicates that MF266-1 is twice as selective against TP off-target activity.

EP1 Selectivity Over TP Receptor
Direct head-to-head comparison
60-fold selectivity (EP1/TP)
GW848687: 30-fold selectivity
Reported selectivity context may reduce confounding TP-mediated effects in pathway studies
In vitro selectivity panel; TP receptor involved in platelet aggregation and smooth muscle contraction
EP1 Antagonist Receptor Selectivity Thromboxane A2 Receptor Off-Target Activity

In Vivo Efficacy in Arthritis Model

In the rat adjuvant-induced arthritis (AIA) model, a standard preclinical model for rheumatoid arthritis, the EP1 antagonist MF266-1 was tested and found to be ineffective at relieving joint inflammation and pain [1][2]. This is in contrast to the selective EP4 antagonist MF498, which demonstrated robust efficacy in the same study [1]. This negative data point is a critical differentiator.

In Vivo Arthritis Model Response
Cross-study comparable
No reported significant effect on joint inflammation or pain endpoints
Rat adjuvant-induced arthritis (AIA) model
Model-specific endpoint context; reported inactivity distinguishes MF266-1 from EP4 antagonist response in the same study
Contrasts with EP4 antagonist MF498 which showed reported endpoint response; guides model selection for EP1 research
EP1 Antagonist In Vivo Efficacy Rheumatoid Arthritis Adjuvant-Induced Arthritis (AIA) Model

Physicochemical and Stability Profile

MF266-1 is characterized by a high lipophilicity with a predicted LogP of 5.4 . This indicates poor aqueous solubility but good solubility in organic solvents like DMSO, a common characteristic of this chemotype [1]. It is stable as a powder for long-term storage at -20°C .

Physicochemical and Stability Profile
Supporting evidence
LogP = 5.4 (predicted)
Stable as powder at -20 °C for 3 years
High lipophilicity indicates organic co-solvent requirement for in vitro assays
Computational prediction and vendor-specified storage conditions; formulation review advised for in vivo studies
Solubility Stability LogP Chemical Handling

MF266-1 Research Applications


EP1 Signaling in Recombinant Cell Lines

Due to its well-defined binding affinity (Ki = 3.8 nM) and high selectivity for EP1 over TP (60-fold), MF266-1 is an optimal tool for in vitro studies aimed at dissecting EP1-specific signaling pathways (e.g., Gq-mediated calcium flux) in HEK293 or CHO cells overexpressing the human EP1 receptor, without the confounding influence of TP receptor activation [1][2]. Its potency allows for the use of low nanomolar concentrations, minimizing potential off-target effects.

Negative Control for EP4 Antagonists in Arthritis

MF266-1 is ideally suited as a negative control in rodent models of inflammatory arthritis (e.g., AIA model). Its proven lack of efficacy in the AIA model provides a clear and valuable contrast to the robust effects observed with EP4 receptor antagonists like MF498 [3]. This allows researchers to confidently attribute therapeutic benefits to EP4 blockade rather than a class effect of prostanoid receptor antagonism.

SAR Studies for EP1 Antagonists

The unique chemical structure of MF266-1, featuring a thiophene-pyridine core linked to a trifluoroethane-1,1-diol moiety, serves as a key reference point for medicinal chemistry SAR campaigns. Its 60-fold selectivity for EP1 over TP, which is double that of the comparator GW848687, makes it a benchmark for achieving an improved selectivity window [2]. Its high lipophilicity (LogP 5.4) also makes it a useful reference for exploring modifications to improve solubility and pharmacokinetic properties .

Target Engagement in Pharmacodynamic Assays

MF266-1 can be used in pharmacodynamic (PD) studies designed to confirm EP1 receptor occupancy or downstream signaling blockade in tissues. For example, it can be administered to animals prior to tissue collection to assess the EP1 receptor component of PGE2-stimulated responses ex vivo. Its defined selectivity profile (EP1 over TP) ensures that any observed effect is more likely attributable to EP1 antagonism rather than off-target activity at TP receptors [2].

Application
Selection Property
Validation Focus
EP1 signaling pathway studies in recombinant cell lines
EP1 binding affinity and TP selectivity context
Gq-mediated calcium flux assay review; receptor occupancy at low nanomolar range
Comparator control for EP4 antagonist studies in arthritis models
Reported inactivity in AIA model
Model-specific endpoint review; EP4-vs-EP1 pathway attribution in inflammatory arthritis research
SAR reference for EP1 antagonist optimization
Selectivity and lipophilicity profile
Selectivity window benchmark review; solubility modification for pharmacokinetic property improvement
Target engagement verification in pharmacodynamic assays
Defined EP1 selectivity profile
EP1 receptor occupancy assay context; PGE2-stimulated response blockade in ex vivo tissue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for MF266-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.